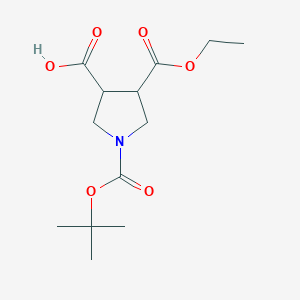

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid

Description

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring three key functional groups:

- A tert-butoxycarbonyl (Boc) group at position 1, providing steric protection for the amine and stability under basic conditions.

- An ethoxycarbonyl group at position 4, which serves as an ester moiety for further chemical modifications.

- A carboxylic acid group at position 3, enabling hydrogen bonding and solubility in polar solvents.

This compound is hypothesized to act as a versatile intermediate in organic synthesis, particularly in peptide chemistry and drug development. Its ester group at position 4 allows for hydrolysis to a carboxylic acid or nucleophilic substitution, while the Boc group facilitates controlled deprotection under acidic conditions.

Properties

IUPAC Name |

4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO6/c1-5-19-11(17)9-7-14(6-8(9)10(15)16)12(18)20-13(2,3)4/h8-9H,5-7H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOJIKSQYLVZHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, also known as trans-1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C₁₃H₂₁N₁O₆

- Molecular Weight : 287.31 g/mol

- CAS Number : 252919-44-1

- Purity : Typically ≥ 95% .

Synthesis

The compound can be synthesized through various methods, including asymmetric Michael addition reactions. These reactions have been optimized to produce highly enantiomerically enriched derivatives, which are crucial for enhancing biological activity .

Antimicrobial Properties

Studies have indicated that derivatives of pyrrolidine-3-carboxylic acids exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Research has demonstrated that pyrrolidine derivatives can modulate inflammatory responses. The compound's structure allows it to interact with biological pathways involved in inflammation, potentially offering therapeutic benefits for conditions like arthritis .

Neuroprotective Activity

Pyrrolidine derivatives have also been investigated for neuroprotective effects. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases .

Case Studies

The biological activity of 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is believed to arise from its ability to interact with specific enzymes and receptors involved in critical pathways such as inflammation and cell survival. The presence of the tert-butoxycarbonyl group enhances its stability and bioavailability, making it a suitable candidate for further pharmacological development.

Scientific Research Applications

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is utilized in the synthesis of various bioactive compounds. Its structural features make it a valuable intermediate in the development of pharmaceuticals targeting neurological disorders and metabolic diseases.

Organic Synthesis

This compound serves as a versatile building block for the synthesis of complex organic molecules. Its functional groups allow for diverse chemical modifications, facilitating the creation of derivatives with enhanced biological activities.

Drug Delivery Systems

Research indicates that derivatives of this compound can be employed in drug delivery systems, particularly for targeted therapies. The ability to modify its structure enhances its compatibility with various drug formulations, improving efficacy and reducing side effects.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid in synthesizing novel pyrrolidine derivatives with antitumor activity. The derivatives exhibited significant cytotoxic effects against various cancer cell lines, highlighting the compound's potential in anticancer drug development.

| Compound Derivative | Target Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrolidine A | MCF-7 | 15 |

| Pyrrolidine B | HeLa | 10 |

Case Study 2: Drug Delivery Applications

Another research project focused on modifying this compound for use in nanoparticle-based drug delivery systems. The study found that conjugating this pyrrolidine derivative with cationic peptides significantly prolonged the residence time of nanoparticles in ocular tissues, suggesting its utility in ophthalmic drug formulations.

| Modification Type | Drug Type | Release Rate (h) |

|---|---|---|

| Conjugated Peptide | Antiviral | 48 |

| Unmodified Nanoparticle | Antifungal | 12 |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Ethoxycarbonyl (Target Compound): The ester group increases polarity compared to aryl substituents, enhancing solubility in polar solvents like ethanol or acetone. This group is also reactive under basic or acidic conditions, enabling hydrolysis to a carboxylic acid .

Aryl Groups (p-Tolyl, Chlorophenyl, Bromophenyl):

Aryl substituents improve lipophilicity, favoring membrane permeability in biological systems. Halogenated derivatives (e.g., 4-chlorophenyl , 3-bromophenyl ) may participate in halogen bonding, enhancing binding affinity in drug-receptor interactions.- Nitrile (2-Cyanophenyl): The nitrile group in offers a site for click chemistry or further functionalization, making it valuable in medicinal chemistry.

Stability and Reactivity

- Boc Group Stability:

All analogs share Boc protection, which is stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane). - Ethoxycarbonyl vs. Aryl Stability: The ethoxycarbonyl group in the target compound is more prone to hydrolysis than aryl groups, requiring careful handling in aqueous environments.

Q & A

Q. Key Considerations :

- Use anhydrous conditions for Boc protection to avoid deprotection.

- Monitor stereochemistry if chiral centers are present (e.g., via chiral HPLC).

Which analytical techniques are optimal for characterizing this compound?

Q. Basic

Advanced : High-resolution MS (HRMS) and 2D NMR (e.g., COSY, NOESY) resolve complex stereoisomers, critical for chiral pyrrolidine derivatives.

How does stereochemistry impact the compound’s reactivity in downstream applications?

Advanced

The cis/trans configuration of the pyrrolidine ring influences:

- Drug Binding Affinity : Chiral centers (e.g., 3R,4S in ) affect interactions with biological targets.

- Synthetic Pathways : Trans-isomers (e.g., ) may exhibit steric hindrance, requiring tailored coupling conditions.

- Computational Modeling : Density Functional Theory (DFT) predicts stability differences between stereoisomers (e.g., ’s InChI data).

Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry during synthesis.

What strategies mitigate racemization during synthesis of chiral pyrrolidine derivatives?

Q. Advanced

- Low-Temperature Reactions : Perform acylations below 0°C to minimize epimerization.

- Enantioselective Catalysis : Employ organocatalysts (e.g., proline derivatives) for asymmetric induction.

- Protection Schemes : Use Boc groups () to stabilize intermediates against racemization.

Case Study : highlights a (2S,4R)-configured derivative synthesized with >95% enantiomeric excess via chiral resolution.

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods due to potential irritancy (similar Boc-protected compounds in ).

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Emergency Measures : Rinse eyes with water for 15 minutes and seek medical attention (per ).

How can computational tools predict the stability of Boc-protected intermediates?

Q. Advanced

- Molecular Dynamics (MD) : Simulate Boc group hydrolysis under varying pH/temperature (based on ’s structural data).

- Thermodynamic Calculations : Use Gaussian or ORCA to estimate activation energies for decomposition pathways.

Validation : Compare predicted stability (e.g., logP, pKa) with experimental HPLC stability assays.

What role does the ethoxycarbonyl group play in medicinal chemistry applications?

Q. Advanced

- Prodrug Design : The ethoxycarbonyl moiety enhances cell permeability, as seen in related protease inhibitors (e.g., ’s chlorophenyl analog).

- Metabolic Stability : Ethoxy groups resist esterase-mediated hydrolysis longer than methoxy analogs.

Case Study : Replace ethoxycarbonyl with cyanophenyl () to modulate target selectivity.

How are contradictory spectral data resolved in literature reports?

Q. Advanced

- Cross-Validation : Compare NMR chemical shifts with Density Functional Theory (DFT)-predicted values (e.g., ’s InChI).

- Collaborative Reproducibility : Replicate synthesis and characterization across labs (e.g., purity discrepancies in vs. commercial sources).

Documentation : Publish full spectral datasets in open-access repositories for transparency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.